molecular formula C27H26N6O4 B1682159 Sotrastaurin acetate CAS No. 908351-31-5

Sotrastaurin acetate

Cat. No.: B1682159
CAS No.: 908351-31-5
M. Wt: 498.5 g/mol
InChI Key: RVEUYBMXVVDLFO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sotrastaurin acetate involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps typically include:

  • Formation of the indolylmaleimide core.
  • Introduction of the quinazoline moiety.
  • Functionalization with piperazine derivatives.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for scalability and cost-effectiveness. This includes:

Chemical Reactions Analysis

Types of Reactions: Sotrastaurin acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine and quinazoline moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a tool compound to study protein kinase C inhibition.

    Biology: Investigated for its effects on T-cell activation and immune response modulation.

    Medicine: Explored for its potential in treating cancers and preventing organ transplant rejection.

    Industry: Potential applications in developing new immunosuppressive therapies.

Mechanism of Action

Sotrastaurin acetate exerts its effects by selectively inhibiting protein kinase C isoforms. This inhibition blocks early T-cell activation through a calcineurin-independent pathway. The molecular targets include specific PKC isoforms, which play a crucial role in T-cell receptor signaling and activation .

Comparison with Similar Compounds

    Tacrolimus: Another immunosuppressant that inhibits calcineurin but through a different mechanism.

    Cyclosporine: A calcineurin inhibitor used in organ transplantation.

    Sirolimus: An mTOR inhibitor with immunosuppressive properties.

Uniqueness of Sotrastaurin Acetate:

Properties

CAS No.

908351-31-5

Molecular Formula

C27H26N6O4

Molecular Weight

498.5 g/mol

IUPAC Name

acetic acid;3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione

InChI

InChI=1S/C25H22N6O2.C2H4O2/c1-30-10-12-31(13-11-30)25-27-19-9-5-3-7-16(19)22(28-25)21-20(23(32)29-24(21)33)17-14-26-18-8-4-2-6-15(17)18;1-2(3)4/h2-9,14,26H,10-13H2,1H3,(H,29,32,33);1H3,(H,3,4)

InChI Key

RVEUYBMXVVDLFO-UHFFFAOYSA-N

SMILES

CC(=O)O.CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65

Canonical SMILES

CC(=O)O.CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sotrastaurin acetate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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